4,5-Dibromo-2-methoxyphenol

Description

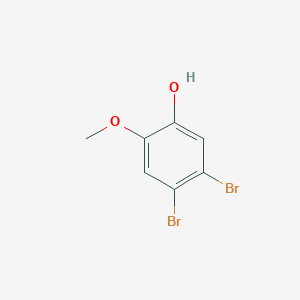

4,5-Dibromo-2-methoxyphenol (CAS: 51072-66-3) is a halogenated aromatic compound characterized by a benzene ring substituted with two bromine atoms at positions 4 and 5 and a methoxy group at position 2. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis. It is primarily utilized as a precursor for synthesizing nitrobenzene derivatives and coordination complexes, as evidenced by its role in producing 1-bromo-4,5-dimethoxy-2-nitrobenzene and Schiff base ligands . The compound’s reactivity is influenced by the electron-withdrawing bromine substituents and the electron-donating methoxy group, which modulate its participation in electrophilic substitution and condensation reactions.

Properties

IUPAC Name |

4,5-dibromo-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYDZGGLIIMSRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dibromo-2-methoxyphenol typically involves a multi-step process. One common method starts with o-methoxyphenol as the raw material. The phenolic hydroxyl group is first protected by acetylation using acetic anhydride. This is followed by bromination using bromine under the catalysis of iron powder. Finally, deacetylation is performed to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dibromo-2-methoxyphenol can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding phenol derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution: Formation of various substituted phenols.

Oxidation: Formation of quinones.

Reduction: Formation of de-brominated phenols.

Scientific Research Applications

Potential Research Areas

Given the properties and applications of related compounds, "4,5-Dibromo-2-methoxyphenol" may be explored in the following research areas:

- Organic synthesis: As a precursor for synthesizing more complex molecules with potential biological activity .

- Materials science: For creating polymers with improved thermal stability and electrical conductivity .

- Agrochemicals: In the development of new pesticides and herbicides .

- Medicinal chemistry: To explore potential therapeutic applications, such as antiviral, antifungal, and antitumor activities .

Data Table: Examples of Brominated Compounds and Their Applications

Case Studies

Because there is a lack of direct case studies for "this compound," the following highlights case studies involving structurally related compounds.

- Antiviral Activity of Brominated Phenols: Research on marine sponges has identified brominated phenols with significant antiviral activity. For instance, 3,5-dibromo-2-(2,4-dibromophenoxy)-phenol showed an IC50 value of 0.23 µM against viral cells, suggesting its potential as an antiviral agent .

- Antitumor Activity of Diphenyl Ethers: Studies on diphenyl ether derivatives isolated from marine-derived fungi have demonstrated their cytotoxic activity against various cancer cell lines. One compound exhibited inhibitory activity against human cervical carcinoma (HeLa) cells with an IC50 value of 6.1 μM .

- Eugenol as an Antifungal and Antibiofilm Agent: 4-allyl-2-methoxyphenol (eugenol) is a volatile naturally occurring phenolic bioactive constituent in clove oil, nutmeg, and basil and possesses significant antifungal and anti-inflammatory properties .

Mechanism of Action

The mechanism of action of 4,5-Dibromo-2-methoxyphenol involves its interaction with various molecular targets. The bromine atoms and the methoxy group play crucial roles in its reactivity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

- Structure : A phenethylamine backbone with a bromine at position 4 and methoxy groups at positions 2 and 4.

- Synthesis : Synthesized via bromination of 2,5-dimethoxyphenethylamine, followed by hydrochloride salt formation .

- Applications: Unlike 4,5-dibromo-2-methoxyphenol, 2C-B is a psychoactive designer drug with serotonergic effects. The additional methoxy group at position 5 in 2C-B enhances its binding affinity to serotonin receptors, while the absence of a second bromine reduces its steric hindrance compared to the dibromo compound .

(E)-2-[(2-Amino-4,5-dibromophenyl)iminomethyl]-6-methoxyphenol

- Structure : A Schiff base ligand derived from 4,5-dibromo-1,2-phenylenediamine and 2-hydroxy-3-methoxybenzaldehyde.

- Synthesis: Prepared via condensation of 4,5-dibromo-1,2-phenylenediamine with 2-hydroxy-3-methoxybenzaldehyde in methanol under reflux, yielding crystalline products suitable for X-ray analysis .

- Applications: This compound forms coordination complexes with transition metals, leveraging its dibromo and methoxy substituents for steric and electronic tuning. In contrast, this compound lacks the imine functionality required for such metal-binding applications .

1-Bromo-4,5-dimethoxy-2-nitrobenzene

- Structure : Features a nitro group at position 2, a bromine at position 1, and methoxy groups at positions 4 and 5.

- Synthesis: Derived from this compound through nitration, where the bromine substituents direct nitro group introduction to position 2 .

- Reactivity: The nitro group’s strong electron-withdrawing nature deactivates the ring, reducing further electrophilic substitution. This contrasts with this compound, where the absence of a nitro group allows for more versatile functionalization .

Data Tables

Table 1: Structural Comparison

| Compound | Substituents (Positions) | Molecular Formula | Key Functional Groups |

|---|---|---|---|

| This compound | Br (4,5), OMe (2) | C₇H₆Br₂O₂ | Phenol, Bromine |

| 4-Bromo-2,5-dimethoxyphenethylamine | Br (4), OMe (2,5), NH₂CH₂CH₂ | C₁₀H₁₄BrNO₂ | Phenethylamine |

| (E)-Schiff base ligand | Br (4,5), OMe (6), Imine (C=N) | C₁₄H₁₁Br₂N₂O₂ | Schiff base, Phenol |

| 1-Bromo-4,5-dimethoxy-2-nitrobenzene | Br (1), OMe (4,5), NO₂ (2) | C₈H₈BrNO₄ | Nitro, Bromine |

Key Findings and Insights

- Substituent Effects: The position and number of bromine and methoxy groups critically influence reactivity. For example, this compound’s dual bromine atoms enhance electrophilic substitution directing but reduce solubility compared to mono-bromo analogs like 2C-B .

- Pharmacological vs. Synthetic Utility: While 2C-B is optimized for CNS activity due to its methoxy and amine groups, this compound’s utility lies in its versatility for nitration and functionalization .

Biological Activity

4,5-Dibromo-2-methoxyphenol is a brominated phenolic compound that has garnered attention for its diverse biological activities. This article reviews its antibacterial, antifungal, cytotoxic, and anti-inflammatory properties, supported by relevant research findings and data tables.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study assessing the compound's efficacy against various bacterial strains, it was found to have minimal inhibitory concentrations (MICs) comparable to standard antibiotics. Specifically:

- Bacillus subtilis : MIC = 1 μg/mL

- Staphylococcus aureus : MIC = 1 μg/mL

- Campylobacter jejuni : MIC = 2 μg/mL

- Pseudomonas aeruginosa : MIC = 4 μg/mL

- Streptococcus pneumoniae : MIC = 8 μg/mL

- Listeria monocytogenes : MIC = 8 μg/mL

These results suggest that the compound could serve as a potential lead for developing new antibacterial agents, particularly against Gram-positive bacteria .

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity. It was effective against various fungi, including Trichophyton mentagrophytes, with an MIC of approximately 0.15 μg/mL. This suggests its potential utility in treating fungal infections .

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in several cancer cell lines. The compound exhibited notable inhibitory effects on cell proliferation:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 8.7 |

| RKO (colon adenocarcinoma) | Not specified |

| HCT-116 (colon cancer) | Not specified |

| U87 (glioma) | Not specified |

The mechanism of action appears to involve modulation of signaling pathways related to cell growth and apoptosis .

Anti-inflammatory Properties

This compound has also been studied for its anti-inflammatory effects. It was found to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. In RAW 264.7 cells, the compound showed significant inhibition of lipopolysaccharide (LPS)-induced COX-2 gene expression, indicating its potential as an anti-inflammatory agent .

While the exact mechanisms through which this compound exerts its biological effects are not fully understood, several hypotheses have been proposed:

- Antimicrobial Action : The compound may disrupt bacterial cell membranes or inhibit critical metabolic pathways.

- Cytotoxicity : It may induce apoptosis in cancer cells through the activation of specific signaling cascades.

- Anti-inflammatory Effects : The inhibition of COX-2 suggests that it may interfere with prostaglandin synthesis during inflammatory responses.

Case Studies and Research Findings

Several studies have highlighted the biological activities of brominated phenols similar to this compound:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4,5-Dibromo-2-methoxyphenol for reproducibility in academic settings?

- Methodological Answer : Synthesis optimization involves controlling bromination and methoxylation steps. For regioselective bromination, use controlled stoichiometry (e.g., 2 equivalents of Br₂ in acetic acid at 0–5°C) to minimize polybrominated byproducts. Methoxylation via nucleophilic substitution (e.g., Williamson ether synthesis) requires anhydrous conditions and catalytic KI to enhance reaction efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Validate reproducibility by tracking reaction progress with TLC and characterizing intermediates via -NMR .

Q. What analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : -NMR identifies methoxy (-OCH₃) protons as a singlet (~δ 3.8 ppm) and aromatic protons in the dibrominated region (δ 7.0–7.5 ppm). -NMR confirms quaternary carbons adjacent to bromine atoms.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak [M+H]⁺ at m/z 281.85 (calculated for C₇H₆Br₂O₂).

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond angles and Br⋯Br non-covalent interactions (3.4–3.6 Å), critical for structural validation .

Q. How can researchers address solubility challenges of this compound in common solvents for reactivity studies?

- Methodological Answer : Due to its hydrophobic aromatic core, use polar aprotic solvents (e.g., DMSO, DMF) for dissolution. For kinetic studies, pre-dissolve the compound in DMSO and dilute into aqueous buffers (≤5% v/v DMSO) to avoid precipitation. Monitor solubility via UV-Vis spectroscopy (λ~270 nm) and adjust solvent polarity incrementally .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO). Include exact-exchange corrections to improve accuracy for bromine’s electron-withdrawing effects .

- Electron Localization Function (ELF) : Analyze charge distribution to identify regions of high electron density near bromine atoms, influencing electrophilic substitution pathways .

Q. How do non-covalent interactions (e.g., Br⋯Br, C–H⋯O) in this compound influence its crystallographic packing?

- Methodological Answer : Use SHELXL for crystal structure refinement. Br⋯Br interactions (3.4–3.6 Å) stabilize layered packing, while C–H⋯O hydrogen bonds (2.7–3.0 Å) contribute to 3D network formation. Compare experimental vs. simulated PXRD patterns to validate packing models .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting) for this compound derivatives?

- Methodological Answer :

- Dynamic NMR : Detect slow conformational exchange (e.g., restricted rotation of methoxy groups) by variable-temperature -NMR.

- DFT-MD Simulations : Model rotational barriers to correlate splitting patterns with steric hindrance.

- Heteronuclear Correlation (HSQC/HMBC) : Assign ambiguous peaks by tracing - coupling .

Q. How can researchers design bioactivity assays to evaluate this compound’s enzyme inhibition potential?

- Methodological Answer :

- Kinetic Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding constants (Kᵢ) for target enzymes (e.g., tyrosine kinases).

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses, prioritizing bromine’s halogen-bonding interactions with active-site residues. Validate with site-directed mutagenesis .

Q. What experimental controls are essential when studying the oxidative stability of this compound under ambient conditions?

- Methodological Answer :

- Dark Controls : Shield samples from UV light to isolate thermal degradation pathways.

- Oxygen Scavengers : Add ascorbic acid (1 mM) to assess oxygen-dependent degradation.

- HPLC-PDA Monitoring : Track degradation products (e.g., quinone formation) at 254 nm over 72 hours .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in this compound?

- Methodological Answer :

- Basis Set Optimization : Switch to def2-TZVP basis sets for bromine to better model relativistic effects.

- Lattice Energy Corrections : Apply periodic boundary conditions in DFT to account for crystal packing forces.

- Hirshfeld Surface Analysis : Quantify intermolecular contributions to bond distortion using CrystalExplorer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.